molecular formula C15H17N5O3 B11034501 N,N'-Diacetyl-N''-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine

N,N'-Diacetyl-N''-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine

Cat. No.: B11034501
M. Wt: 315.33 g/mol
InChI Key: SQLBHXWNAGGGFL-UHFFFAOYSA-N
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Description

N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine is a synthetic organic compound characterized by its unique quinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-4-methylquinazoline.

    Acetylation: The quinazoline derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Guanidine Introduction: The acetylated product is then reacted with guanidine hydrochloride under basic conditions to introduce the guanidine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Optimization of reaction conditions: To maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diacetyl-N’'-(4-methyl-quinazolin-2-yl)-guanidine
  • N,N’-Diacetyl-N’'-(6-methoxy-quinazolin-2-yl)-guanidine

Uniqueness

N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of N,N’-Diacetyl-N’'-(6-methoxy-4-methyl-quinazolin-2-yl)-guanidine, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

N-[N-acetyl-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C15H17N5O3/c1-8-12-7-11(23-4)5-6-13(12)19-14(16-8)20-15(17-9(2)21)18-10(3)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22)

InChI Key

SQLBHXWNAGGGFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(NC(=O)C)NC(=O)C)OC

Origin of Product

United States

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